Lolina

Descripción general

Descripción

Loline is a member of the 1-aminopyrrolizidines, which are bioactive natural products with several distinct biological and chemical features . It is produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . Loline increases the resistance of endophyte-infected grasses to insect herbivores and may also protect the infected plants from environmental stresses such as drought and spatial competition .

Synthesis Analysis

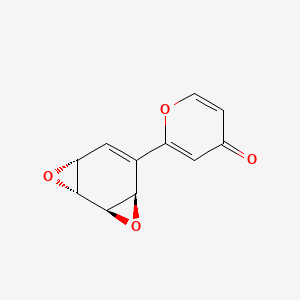

Loline has posed surprising challenges to synthetic chemists despite its simple-looking structure . An efficient synthesis of loline incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity .Molecular Structure Analysis

The basic chemical structure of loline comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . This ether bridge, a hallmark feature of loline, is uncommon in organic compounds and joins two distant ring (C-2 and C-7) carbons .Chemical Reactions Analysis

The synthesis of loline involves several chemical reactions, including a Sharpless epoxidation, a Grubbs olefin metathesis, and a transannular aminobromination . These reactions convert an eight-membered cyclic carbamate into a bromopyrrolizidine .Physical And Chemical Properties Analysis

Loline has a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . It is an oil-type compound .Aplicaciones Científicas De Investigación

Control de Insectos

Los alcaloides de lolina producidos por especies de Epichloë, endófitos fúngicos de las gramíneas, proporcionan un posible mecanismo de control contra los insectos . Tanto la festuca pratense como la festuca alta infectadas naturalmente con endófitos productores de this compound han mostrado resistencia a Rhopalosiphum padi, una especie de áfido .

Diversificación Química

Los alcaloides de this compound son una clase de alcaloides bioprotectores que se diferencian estructuralmente por las diversas modificaciones del grupo 1-amino . Se han estudiado las enzimas de origen fúngico y vegetal necesarias para la diversificación química de los alcaloides de this compound insecticidas en la simbiosis de gramíneas-Epichloë .

Resistencia a los Insectos que se Alimentan del Xilema

Se plantea la hipótesis de que los alcaloides de this compound se translocan en el xilema en Elymus y centeno en lugar del floema . Esto los hace inaccesibles a los áfidos, pero puede inhibir la alimentación de los insectos que se alimentan del xilema y reducir su supervivencia .

Asociación Sintética con Elymus y Centeno

Las lolinas, producidas en asociación natural y sintética con Elymus y centeno, se particionan en el xilema . Esto tiene implicaciones para el desarrollo de variedades resistentes a los insectos de estos cultivos .

Cuantificación en Muestras de Festuca Pratense Infectadas por Endófitos

El uso de la espectroscopia de infrarrojo cercano (NIRS) y la quimiometría permite la cuantificación de los alcaloides de this compound y la biomasa micelial en un conjunto heterogéneo de muestras de festuca pratense infectadas por endófitos .

Síntesis Eficiente

Se han desarrollado métodos de síntesis eficientes para los alcaloides de this compound, lo que puede facilitar la investigación y las aplicaciones adicionales .

Mecanismo De Acción

- Role : They increase the resistance of grasses infected by endophytic fungal symbionts (genus Epichloë) to insect herbivores. Additionally, they may protect the infected plants from environmental stresses like drought and spatial competition .

- Dopamine Release Inhibition : While lobeline (a specific loline) inhibits nicotine-evoked dopamine release, it does not release dopamine from its presynaptic terminal. Instead, it appears to induce dopamine metabolism .

Target of Action

Mode of Action

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Loline plays a crucial role in biochemical reactions, particularly in the context of its insecticidal activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, loline alkaloids are produced by mutualistic fungi symbiotic with grasses, and they protect the host plants from insects . The enzymes involved in the biosynthesis of loline include those encoded by the gene clusters LOL-1 and LOL-2 in the fungal symbiont Neotyphodium uncinatum . These enzymes facilitate the conversion of precursor molecules into loline through a series of biochemical reactions.

Cellular Effects

Loline affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. In plants, loline alkaloids accumulate to high levels, providing resistance against insect herbivores . This accumulation affects cellular metabolism by altering the levels of metabolites involved in defense mechanisms. Additionally, loline’s presence in the plant tissues can impact the overall health and growth of the plant by modulating cellular processes.

Molecular Mechanism

The molecular mechanism of loline involves its interaction with specific biomolecules. Loline binds to receptors on the surface of insect cells, leading to enzyme inhibition and disruption of normal cellular functions . This binding interaction triggers a cascade of events that result in the insecticidal effects of loline. Additionally, loline can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in defense responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of loline change over time. Loline is relatively stable, but it can degrade under certain conditions, leading to a decrease in its insecticidal activity . Long-term studies have shown that loline can have lasting effects on cellular function, particularly in terms of its impact on gene expression and metabolic processes. These temporal effects are important for understanding the long-term efficacy and stability of loline in various applications.

Dosage Effects in Animal Models

The effects of loline vary with different dosages in animal models. At low doses, loline exhibits insecticidal activity without causing significant adverse effects . At high doses, loline can be toxic and may cause adverse effects such as disruption of normal cellular functions and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which loline is effective without being harmful.

Metabolic Pathways

Loline is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The enzymes encoded by the LOL-1 and LOL-2 gene clusters play a key role in the biosynthesis of loline . These enzymes facilitate the conversion of precursor molecules into loline through a series of biochemical reactions. Additionally, loline can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in defense mechanisms.

Transport and Distribution

Loline is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of loline across cell membranes, allowing it to accumulate in specific tissues . The distribution of loline within the plant tissues is crucial for its insecticidal activity, as it needs to be present in sufficient concentrations to be effective against insect herbivores.

Subcellular Localization

The subcellular localization of loline is important for its activity and function. Loline is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows loline to interact with specific biomolecules and exert its effects on cellular processes. Understanding the subcellular localization of loline is important for elucidating its mechanism of action and optimizing its use in various applications.

Propiedades

IUPAC Name |

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMNROCQHKJDAQ-FKSUSPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25161-91-5 | |

| Record name | Loline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25161-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC997T2WZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the structure of lolines unique among pyrrolizidine alkaloids?

A1: Loline alkaloids possess a distinctive ether bridge connecting the C2 and C7 carbon atoms of the pyrrolizidine ring system, a feature rarely observed in natural products. [, , ] This unusual structural element significantly contributes to their biological activity and poses intriguing questions regarding their biosynthetic pathway.

Q2: How is the ether bridge formed in loline alkaloids?

A2: The formation of the ether bridge is catalyzed by a remarkable enzyme, LolO, a 2-oxoglutarate-dependent nonheme iron dioxygenase. [, ] This enzyme catalyzes a four-electron oxidation of the intermediate, 1-exo-acetamidopyrrolizidine (AcAP), first at the C2 position and subsequently at the C7 position, leading to the formation of N-acetylnorloline (NANL). []

Q3: What is the first committed intermediate in the loline biosynthetic pathway?

A3: Feeding experiments with deuterium-labeled compounds suggest that N-(3-amino-3-carboxypropyl)proline is the first committed intermediate in the biosynthesis of lolines. []

Q4: How does the host plant contribute to loline alkaloid diversity?

A4: While the majority of loline alkaloid biosynthesis is carried out by fungal enzymes, plant enzymes play a role in diversification. For example, a plant acetyltransferase is responsible for the conversion of loline to N-acetylloline (NAL). [, ]

Q5: Why do different grass-endophyte symbiota produce different loline alkaloid profiles?

A5: The diversity in loline alkaloid profiles arises from variations in the loline alkaloid biosynthesis (LOL) gene cluster among different Epichloë and Atkinsonella species. [] These variations include changes in gene content, orientation, and position within the genome. Frequent, independent losses of specific genes involved in the later stages of the pathway contribute to the diverse profiles observed. []

Q6: What is the primary ecological role of loline alkaloids?

A6: Loline alkaloids act as a chemical defense mechanism, protecting host grasses from insect herbivory. [, , , , ] Their presence has been shown to deter feeding and reduce survival of a wide range of insect pests, including aphids, grass grubs, and stem weevils.

Q7: How do lolines exert their insecticidal and antifeedant effects?

A7: While the exact mechanisms of action are not fully understood, lolines are thought to affect insects by interfering with neurotransmission. [, , ] Their structural similarity to certain neurotransmitters suggests they might bind to and disrupt insect-specific receptors.

Q8: Are lolines equally effective against all insect species?

A8: No, the effectiveness of lolines varies depending on the insect species, developmental stage, and feeding behavior. For example, lolines are more effective against phloem-feeding insects like aphids than xylem-feeding insects. [, ] This selectivity may be due to the differential distribution of lolines within the plant tissues.

Q9: How does the concentration of lolines in plants influence their effectiveness against insects?

A9: The efficacy of lolines is often concentration-dependent. [, , ] Higher concentrations generally result in greater feeding deterrence and mortality in susceptible insect species. For instance, black field crickets consumed significantly less of an artificial diet containing 5,600 µg/g lolines compared to a loline-free diet. []

Q10: Are there instances where endophyte infection does not affect insect populations?

A10: Yes, studies have shown that the presence of endophytes producing lolines does not always translate to insect resistance. In some cases, this lack of effect may be attributed to the translocation of lolines within the plant. For instance, in Elymus species infected with loline-producing endophytes, the alkaloids were found to be primarily translocated in the xylem, making them inaccessible to phloem-feeding aphids. []

Q11: Are loline alkaloids toxic to mammals?

A11: Unlike some other alkaloids produced by fungal endophytes, lolines are generally considered to be non-toxic to mammals, including livestock. [, ] Studies in sheep have shown that lolines are rapidly metabolized and excreted, with no significant adverse effects observed even at relatively high doses. [, ]

Q12: Can the form of lolines influence their bioavailability and potential effects on rumen fermentation?

A13: Research suggests that the form of lolines can vary during digestion. For instance, N-formyl loline (NFL) was found to be the predominant form in sterile rumen fluid, while in viable rumen fluid, a significant portion was metabolized to other derivatives, including NANL and loline base. [] While loline presence appeared to have minimal impact on rumen fermentation, further research is needed to fully understand its influence on rumen microbial populations and activity. []

Q13: What are the potential applications of loline alkaloids in agriculture?

A14: The potent insecticidal activity and low mammalian toxicity of loline alkaloids make them promising candidates for developing biopesticides and breeding insect-resistant grass cultivars. [, , ] Incorporating loline-producing endophytes into forage and turf grasses could offer a sustainable approach to pest management, reducing reliance on synthetic pesticides.

Q14: What are the future directions for research on loline alkaloids?

A15: Further research is needed to fully elucidate the molecular mechanisms underlying the insecticidal activity of lolines, including identification of target sites and potential resistance mechanisms in insects. [] Additionally, investigating the ecological interactions between loline-producing endophytes, their host plants, and insect communities will be crucial for developing effective and sustainable pest management strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1674962.png)

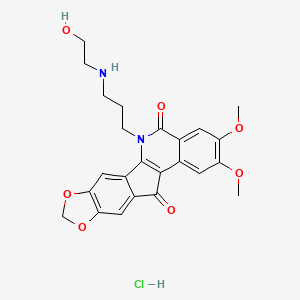

![6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione](/img/structure/B1674971.png)